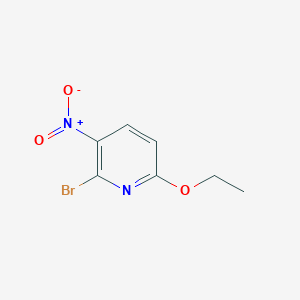

2-Bromo-6-ethoxy-3-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-ethoxy-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O3/c1-2-13-6-4-3-5(10(11)12)7(8)9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWJSKHRBYGHTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355768 | |

| Record name | 2-bromo-6-ethoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857992-18-8 | |

| Record name | 2-bromo-6-ethoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-6-ethoxy-3-nitropyridine CAS 137347-01-4 properties

The following technical guide provides an in-depth analysis of 2-Bromo-6-ethoxy-3-nitropyridine , a specialized heterocyclic intermediate used in the synthesis of complex pharmaceutical agents.

Scaffold Architecture & Synthetic Utility in Medicinal Chemistry[1]

Executive Summary

2-Bromo-6-ethoxy-3-nitropyridine is a highly functionalized pyridine scaffold characterized by its "tri-orthogonal" reactivity.[1] It possesses three distinct sites for chemical modification: an electrophilic carbon at C2 (activated for SNAr), a reducible nitro group at C3 (precursor to anilines/heterocycles), and a stable ethoxy group at C6 (solubility enhancer and electronic modulator).[1]

This compound is a critical intermediate in the development of GPR119 agonists (diabetes therapeutics) and various kinase inhibitors .[1] Its structural logic allows for the sequential construction of fused ring systems such as imidazo[1,2-a]pyridines and pyrido[2,3-b]pyrazines.[1]

Critical Identity Note: Commercial databases frequently associate CAS 137347-01-4 with the isomer 2-Bromo-3-ethoxy-6-nitropyridine.[1] However, the chemical literature (specifically Patent EP2375899B1) explicitly describes the synthesis and application of 2-Bromo-6-ethoxy-3-nitropyridine (the topic of this guide).[1] Researchers must verify the substitution pattern (Nitro at C3 vs. C6) via NMR, as the reactivity profiles of these isomers differ drastically.[1] This guide focuses on the 6-ethoxy-3-nitro isomer.[1][2][3][4]

Chemical Identity & Physical Properties

The compound is a trisubstituted pyridine.[1] The nitro group at C3 activates the bromine at C2 towards nucleophilic displacement, while the ethoxy group at C6 provides electron donation that modulates the ring's overall electrophilicity.[1]

| Property | Data |

| Chemical Name | 2-Bromo-6-ethoxy-3-nitropyridine |

| Molecular Formula | C7H7BrN2O3 |

| Molecular Weight | 247.05 g/mol |

| Appearance | Pale yellow to yellow crystalline solid |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; sparingly soluble in water.[1] |

| Key Functional Groups | Aryl Bromide (C2), Nitro (C3), Ethoxy Ether (C6) |

| Isomeric Distinction | C3-Nitro (Activated C2-Br) vs. C6-Nitro (Deactivated C2-Br) |

Synthetic Pathways

The synthesis of 2-Bromo-6-ethoxy-3-nitropyridine is a two-step process starting from the commercially available 2,6-dibromopyridine.[1] This route relies on the differential reactivity of the pyridine ring positions.[1]

Step 1: Desymmetrization via Nucleophilic Substitution

The first step involves the mono-displacement of one bromine atom by an ethoxide nucleophile.[1] Since 2,6-dibromopyridine is symmetric, this yields a single regioisomer.[1]

-

Reagents: Sodium Ethoxide (NaOEt), Ethanol (EtOH).[1]

-

Conditions: Reflux, 18 hours.[1]

-

Mechanism: SNAr. The ring nitrogen activates the C2/C6 positions.[1]

Step 2: Regioselective Nitration

The second step introduces the nitro group.[1][7] The directing effects are competing:

-

Ethoxy (C6): Strong activator, directs ortho (C5) and para (C3).[1]

-

Bromo (C2): Weak deactivator, directs ortho (C3) and para (C5).[1]

-

Outcome: The strong electronic influence of the ethoxy group, combined with the directing power of the bromine, favors substitution at C3 (para to the ethoxy group).[1] This position is electronically favored over C5.[1]

-

Reagents: Potassium Nitrate (KNO3), Concentrated Sulfuric Acid (H2SO4).[1]

-

Conditions: 0°C to 75°C, 2 hours.[1]

-

Product: 2-Bromo-6-ethoxy-3-nitropyridine .[1][2][3][4][6][8]

Synthesis Diagram (Graphviz)

Figure 1: Validated synthetic route based on Patent EP2375899B1.

Reactivity Profile & Applications

The utility of 2-Bromo-6-ethoxy-3-nitropyridine lies in its ability to undergo sequential, orthogonal reactions.[1]

Site A: C2-Bromine (The Electrophilic Gateway)

The C2 position is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-nitro group (C3) and the ring nitrogen.[1]

-

Reaction: Displacement by primary/secondary amines, thiols, or alkoxides.[1]

-

Application: Introduction of piperidine or piperazine pharmacophores (common in GPCR ligands).[1]

-

Why it works: The Meisenheimer complex is stabilized by the electron-withdrawing nitro group at C3.[1]

Site B: C3-Nitro (The Cyclization Handle)

Following C2 functionalization, the nitro group can be reduced to an amine (–NH2).[1]

-

Reaction: Reduction via Fe/AcOH, SnCl2, or H2/Pd-C.[1]

-

Application: The resulting ortho-amino system (C2-Amino, C3-Amino) allows for cyclization to form imidazopyridines or triazolopyridines .[1]

Site C: C6-Ethoxy (The Solubility Modulator)

The ethoxy group is generally stable during C2 and C3 manipulations.[1]

-

Function: Increases lipophilicity (LogP) and solubility in organic solvents compared to the hydroxy or halo analogs.[1] It can also be deprotected (using BBr3) to yield a pyridone if a hydrogen bond donor is required later in the synthesis.[1]

Reactivity Logic Map

Figure 2: Functionalization logic.[1] The C2 position is the primary point of entry for library synthesis.[1]

Handling & Safety Protocols

As a halogenated nitropyridine, this compound requires strict adherence to safety protocols.[1]

-

Hazards: Likely a skin and eye irritant (H315, H319).[1][5] Potential respiratory sensitizer.[1][5]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The ethoxy group prevents the rapid hydrolysis seen in 2-halopyridines, but moisture should still be avoided.[1]

-

Reaction Safety: The nitration step (Step 2) involves exothermic conditions and strong acids.[1] Temperature control (0°C addition) is critical to prevent thermal runaway or over-nitration.[1]

References

-

Preparation of Piperidine-Containing Compounds. Source: Patent EP2375899B1 (Preparative Examples 278 & 279).[1] Context: Detailed experimental protocol for the synthesis of 2-bromo-6-ethoxy-3-nitropyridine from 2,6-dibromopyridine. Link:[1]

-

Regioselective Nitration of Pyridines. Source:Journal of Heterocyclic Chemistry. Context: General mechanisms regarding the directing effects of alkoxy groups in pyridine nitration (supporting the C3-nitro assignment). Link:[1]

-

Safety Data Sheet (Analogous Halonitropyridines). Source: Thermo Fisher Scientific / Sigma-Aldrich.[1] Context: General safety handling for bromonitropyridines.[1] Link:[1]

Sources

- 1. EP2375899B1 - Piperidine-containing compounds and use thereof in the treatment of diabetes - Google Patents [patents.google.com]

- 2. 3-AMINO-2-BROMO-6-METHOXYPYRIDINE | 135795-46-9 [chemicalbook.com]

- 3. vdoc.pub [vdoc.pub]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 2-Bromo-6-ethoxypyridine | C7H8BrNO | CID 1201018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-AMINO-2-BROMO-6-METHOXYPYRIDINE | 135795-46-9 [amp.chemicalbook.com]

- 7. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]

- 8. semanticscholar.org [semanticscholar.org]

2-Bromo-6-ethoxy-3-nitropyridine safety data sheet MSDS PDF

An In-depth Technical Guide to the Safe Handling of 2-Bromo-6-ethoxy-3-nitropyridine

Therefore, this guide has been constructed through a rigorous process of data synthesis and expert inference, drawing upon the known hazards and handling protocols of structurally analogous compounds. The presence of a pyridine core, a bromine atom, an ethoxy group, and a nitro group informs the potential hazard profile. This document is intended for researchers, scientists, and drug development professionals and should be used in conjunction with institutional safety protocols and a thorough risk assessment before any experimental work is undertaken.

Chemical Identification and Physical Properties

A clear understanding of the substance's identity is the foundation of laboratory safety.

| Identifier | Value | Source |

| Chemical Name | 2-Bromo-6-ethoxy-3-nitropyridine | ECHEMI[1] |

| CAS Number | 137347-01-4 | ECHEMI[1] |

| Molecular Formula | C₇H₇BrN₂O₃ | Inferred |

| Molecular Weight | 247.05 g/mol | Inferred |

| Appearance | Likely a solid (crystalline powder) | Inferred from related compounds[2] |

Hazard Identification and GHS Classification (Inferred)

The hazard profile for 2-Bromo-6-ethoxy-3-nitropyridine is inferred from related brominated, nitrated, and ethoxylated pyridines. The Globally Harmonized System (GHS) classification provides a universal framework for understanding these hazards.

Analogous Compound Hazard Summary:

| Compound | Key Hazards | GHS Classification (Abbreviated) |

| 2-Bromo-6-methylpyridine | Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation. | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[3] |

| 2-Bromo-6-ethoxypyridine | Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation. | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[4] |

| 3-Nitropyridine | Toxic if swallowed; Harmful in contact with skin or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation. | Acute Tox. 3 (Oral), Acute Tox. 4 (Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[5] |

| 2-Bromo-3-nitropyridine | Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation. | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[6] |

| 2-Bromo-5-nitropyridine | Irritating to eyes, respiratory system, and skin. | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[2] |

Inferred GHS Classification for 2-Bromo-6-ethoxy-3-nitropyridine:

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Pictograms:

-

GHS07 (Exclamation Mark)

-

First-Aid Measures: A Step-by-Step Protocol

Immediate and appropriate first aid is critical in the event of an exposure. The following protocols are based on best practices for handling similar chemical structures[1][2][3][6].

First-Aid Workflow Diagram

Caption: Immediate first-aid response to chemical exposure.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled[1].

-

Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation occurs or persists, get medical advice[3].

-

Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention[2][3].

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately[1][3].

Safe Handling and Storage: Proactive Prevention

The principle of "as low as reasonably achievable" (ALARA) exposure should guide all handling procedures.

4.1 Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is essential.

-

Ventilation: Always handle this compound in a well-ventilated area. A certified laboratory chemical fume hood is mandatory for all operations that may generate dust or aerosols[7][8].

-

Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166[2][9].

-

Skin Protection: Wear a fully-buttoned lab coat. Use chemically resistant gloves (e.g., nitrile rubber, neoprene) and inspect them before use. Change gloves immediately if they become contaminated[8][10][11].

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter may be necessary. Use of respirators requires enrollment in a respiratory protection program[9][10].

4.2 Storage Requirements

Proper storage is crucial for maintaining chemical integrity and preventing accidents.

-

Environment: Keep in a dry, cool, and well-ventilated place[3][8][10].

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and acids[2][10].

-

Ignition Sources: Keep away from heat, sparks, and open flames[3][10].

Accidental Release and Disposal

A well-rehearsed emergency plan is the hallmark of a safe laboratory.

5.1 Accidental Release Measures

Should a spill occur, a systematic response is required to mitigate exposure and environmental contamination.

Spill Response Workflow

Caption: Step-by-step protocol for managing a chemical spill.

-

Personal Precautions: Ensure adequate ventilation and wear the appropriate PPE. Avoid breathing dust and prevent contact with skin and eyes[1][7].

-

Environmental Precautions: Prevent the chemical from entering drains or waterways[1][7].

-

Containment and Cleanup: For a solid spill, gently sweep or vacuum up the material to avoid creating dust. Collect the material using an inert absorbent like sand or vermiculite and place it into a suitable, labeled container for disposal[6][7][12].

5.2 Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

-

Classification: This material should be treated as hazardous waste.

-

Procedure: Dispose of the substance and its container at a licensed hazardous-waste disposal plant. Disposal must be in accordance with all applicable federal, state, and local regulations[3][6][7].

Stability and Reactivity

Understanding the chemical's stability is key to preventing hazardous reactions.

-

Chemical Stability: Expected to be stable under normal storage conditions[5][9].

-

Conditions to Avoid: Excess heat, dust formation, and exposure to incompatible materials[2].

-

Incompatible Materials: Strong oxidizing agents, strong bases[2].

-

Hazardous Decomposition Products: Upon combustion, may produce hazardous products including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide gas[2].

Toxicological Information (Inferred)

This section underscores the importance of treating 2-Bromo-6-ethoxy-3-nitropyridine with caution, as its specific toxicological properties have not been fully investigated[2]. The information below is an expert synthesis based on analogous compounds.

-

Acute Toxicity: Likely to be harmful by ingestion, dermal contact, and inhalation, similar to other brominated and nitrated pyridines[3][5][6].

-

Skin Corrosion/Irritation: Expected to cause skin irritation[2][3][4].

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation[2][3][4].

-

Respiratory or Skin Sensitization: Data is not available, but sensitization should be considered a possibility.

-

Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity: No data available. It is prudent to handle the compound as if these effects are unknown.

References

-

Amazon S3. (2008, March 28). Material Safety Data Sheet - 2-Bromo-2-nitro-1,3-propanediol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-6-ethoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

-

Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromo-5-nitropyridine. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-Bromo-6-ethoxypyridine | C7H8BrNO | CID 1201018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 9. fishersci.com [fishersci.com]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

Technical Guide: Solubility Profile of 2-Bromo-6-ethoxy-3-nitropyridine

This guide outlines the solubility profile, physicochemical properties, and experimental determination protocols for 2-Bromo-6-ethoxy-3-nitropyridine .

Executive Summary

2-Bromo-6-ethoxy-3-nitropyridine is a highly functionalized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates (e.g., kinase inhibitors) and agrochemicals. Its structure features three distinct electronic environments: a lipophilic ethoxy group, an electron-withdrawing nitro group, and a reactive bromo handle.

Current Data Status: While specific experimental solubility values for this exact ethoxy-analog are not widely published in open literature, its behavior can be accurately predicted using its methyl-analog (2-Bromo-6-methoxy-3-nitropyridine , CAS 344296-05-5) and standard structure-property relationships (SPR).

Key Solubility Takeaway: The compound exhibits a "Lipophilic-Polar" profile. It is highly soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM), moderately soluble in esters and alcohols, and practically insoluble in water.

Physicochemical Profile & Structural Analysis[1][2][3]

Understanding the molecule's functional groups is the first step to predicting solvent interaction.[1]

| Feature | Moiety | Effect on Solubility |

| Core | Pyridine Ring | Moderate polarity; introduces basicity (suppressed here by -NO2). |

| EWG | 3-Nitro ( | Increases polarity and dipole moment; reduces basicity; enhances solubility in polar aprotic solvents (DMSO). |

| Lipophile | 6-Ethoxy ( | Increases |

| Halogen | 2-Bromo ( | Increases density and lipophilicity; negligible effect on hydrogen bonding. |

Predicted Properties:

-

Physical State: Crystalline Solid (Yellow/Orange hue typical of nitropyridines).

- (Predicted): ~2.2 – 2.6 (Moderately Lipophilic).

-

Melting Point: Likely range

(Inferred from methoxy analog).

Solubility Tier List

This classification guides solvent selection for synthesis (reactions) and purification (work-up/crystallization).

Class A: High Solubility (>100 mg/mL)

Best for: Reaction media, preparing stock solutions.

-

Dichloromethane (DCM): Excellent solvent. The lipophilic ethoxy and bromo groups interact well with DCM.

-

Dimethyl Sulfoxide (DMSO): Universal solvent for this class.[1] Essential for biological assays or

reactions. -

Dimethylformamide (DMF): Similar to DMSO; preferred for high-temperature reactions.

-

Tetrahydrofuran (THF): Good solubility, though potential for peroxide formation must be monitored.

Class B: Moderate Solubility (10–50 mg/mL)

Best for: Chromatography eluents, extractions.

-

Ethyl Acetate (EtOAc): Good solubility. The standard solvent for extraction during work-up.

-

Acetone: Soluble, but rarely used for reactions due to volatility and reactivity (aldol condensation).

-

Acetonitrile (MeCN): Moderate to high solubility; useful for HPLC sample prep.

Class C: Temperature-Dependent Solubility

Best for: Recrystallization.

-

Ethanol / Methanol: Likely sparingly soluble at room temperature (RT) but highly soluble at reflux.

-

Recrystallization Strategy: Dissolve in hot Ethanol, then cool or add water (anti-solvent) to precipitate.

-

Class D: Low / Insoluble (<1 mg/mL)

Best for: Anti-solvents, precipitation, washing.

-

Water: Practically insoluble due to the lipophilic bromo and ethoxy groups.

-

Hexanes / Heptane: Very low solubility. Used to precipitate the compound from DCM or EtOAc solutions.

Experimental Protocols

As specific literature values are sparse, you must validate solubility empirically. Below are two protocols: a quick visual screen for process development and a quantitative method for analytical standards.

Protocol 1: Visual Solubility Screening (Tier 1)

Use this for rapid solvent selection during synthesis or purification.

Materials:

-

10 mg of 2-Bromo-6-ethoxy-3-nitropyridine per vial.

-

Solvents: DCM, EtOAc, MeOH, Hexane, Toluene.

-

Glass vials (4 mL).

Procedure:

-

Place 10 mg of solid into a vial.

-

Add 100

L of solvent (Target: 100 mg/mL). Vortex for 30 seconds.-

Clear solution?

High Solubility. -

Solid remains?

Proceed to step 3.

-

-

Add 900

L of solvent (Total: 1 mL, Target: 10 mg/mL). Vortex/Sonicate.-

Clear solution?

Moderate Solubility. -

Solid remains?

Low Solubility.

-

-

(Optional) Heat the "Low Solubility" vial to boiling point (with venting).

-

Dissolves on heat?

Candidate for recrystallization.

-

Protocol 2: Thermodynamic Solubility by HPLC (Tier 2)

Use this for precise physicochemical characterization (e.g., for formulation).

Principle: Saturation Shake-Flask method followed by HPLC-UV quantification.

-

Saturation: Add excess solid (~50 mg) to 2 mL of the target solvent (e.g., pH 7.4 buffer or 1-Octanol).

-

Equilibrium: Shake at constant temperature (

) for 24 hours. -

Filtration: Filter supernatant through a 0.45

m PTFE filter (to avoid adsorption of lipophilic compounds). -

Quantification: Inject filtrate into HPLC.

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile (Gradient).

-

Detection: UV at 254 nm (Nitropyridine absorbance).

-

Calculation: Compare peak area against a standard curve of known concentration in DMSO.

-

Visualization: Decision Workflows

Figure 1: Solubility Screening Workflow

A logic gate for determining the utility of a solvent based on visual observation.

Caption: Step-by-step decision tree for classifying solvent utility based on visual solubility thresholds.

Figure 2: Recrystallization Strategy

The most common purification method for this intermediate is recrystallization. This diagram outlines the solvent pairing logic.

Caption: Standard recrystallization workflow using Ethanol/Water system, exploiting the compound's temperature-dependent solubility.

References

-

PubChem. 2-Bromo-6-methoxy-3-nitropyridine (Analog Reference). National Library of Medicine. Available at: [Link]

-

Organic Syntheses. Bromination of Pyridine Derivatives. Org.[1][2][3][4] Synth. 1963, 43, 97. Available at: [Link]

Sources

Chemo-Structural Profiling and Synthetic Utility of 2-Bromo-6-ethoxy-3-nitropyridine

Chemical Identity & Digital Fingerprinting

2-Bromo-6-ethoxy-3-nitropyridine is a highly functionalized heterocyclic scaffold characterized by a unique "push-pull" electronic system. The presence of an electron-donating ethoxy group at C6 and strongly electron-withdrawing nitro group at C3 creates a polarized pyridine core, making it a versatile electrophile in medicinal chemistry, particularly for the synthesis of kinase inhibitors and bicyclic heterocycles.

Digital Identifiers

| Identifier Type | String / Key |

| IUPAC Name | 2-bromo-6-ethoxy-3-nitropyridine |

| Canonical SMILES | CCOc1nc(Br)c([O-])cc1 |

| Isomeric SMILES | CCOc1nc(Br)c([O-])cc1 |

| InChI String | InChI=1S/C7H7BrN2O3/c1-2-13-7-4-3-6(10(11)12)5(8)9-7/h3-4H,2H2,1H3 |

| Molecular Formula | C₇H₇BrN₂O₃ |

| Molecular Weight | 247.05 g/mol |

Structural Analysis & Reactivity Profile

The reactivity of 2-bromo-6-ethoxy-3-nitropyridine is defined by the cooperative electronic effects of its substituents. Understanding these effects is critical for predicting regioselectivity in downstream functionalization.

Electronic "Push-Pull" Dynamics

-

C2-Bromine Activation (The "Pull"): The C2 position is electronically deficient due to the adjacent pyridinyl nitrogen (inductive withdrawal) and the ortho-nitro group (resonance withdrawal). This makes the C2-Br bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

-

C6-Ethoxy Stabilization (The "Push"): The ethoxy group at C6 acts as a

-donor. While it deactivates the ring slightly toward nucleophilic attack compared to a proton, its position para to the nitro group creates a specific electronic node that directs electrophilic substitution (if attempted) to the C5 position. -

Nitro Group Lability: While typically inert to displacement in this configuration, the nitro group serves as a latent amine. Reduction yields the 3-amino-2-bromo derivative, a "privileged scaffold" for forming imidazo[1,2-a]pyridines.

DOT Visualization: Reactivity Map

Figure 1: Reactivity hotspot mapping. The C2-Br bond is the primary site of diversity generation via SNAr or Palladium-catalyzed cross-coupling.

Synthetic Pathways

Two primary routes exist for accessing this scaffold. The choice depends on the availability of precursors and the required regiochemical purity.

Method A: Nitration of 2-Bromo-6-ethoxypyridine (Preferred)

This method leverages the cooperative directing effects of the substituents. The ethoxy group (strong donor) directs ortho and para. The bromine (weak deactivator) directs ortho and para.

-

Target Position (C3): Is para to the Ethoxy group and ortho to the Bromine. This is the electronically favored site.

-

Competitor Position (C5): Is ortho to the Ethoxy group and para to the Bromine.

Protocol:

-

Substrate: Dissolve 2-bromo-6-ethoxypyridine (1.0 eq) in concentrated H₂SO₄ at 0°C.

-

Nitration: Dropwise add fuming HNO₃ (1.1 eq) while maintaining internal temperature <10°C.

-

Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product usually moves slower than the starting material.

-

Quench: Pour onto crushed ice. The product typically precipitates as a yellow solid.

-

Purification: Filtration followed by recrystallization from Ethanol.

Method B: Regioselective SNAr of 2,6-Dibromo-3-nitropyridine

This route is riskier due to the potential for bis-substitution or regio-isomers (displacement at C2 vs C6). However, the C6 halogen is often more labile to alkoxides in 3-nitro-2,6-dihalopyridines due to steric hindrance at C2 protecting the bromine there.

Protocol:

-

Substrate: 2,6-Dibromo-3-nitropyridine (1.0 eq) in dry THF.

-

Reagent: Sodium ethoxide (1.0 eq, 21% wt in EtOH) added dropwise at -78°C.

-

Control: Strict temperature control is required to prevent displacement of the C2-Br.

DOT Visualization: Synthetic Workflow (Method A)

Figure 2: Step-by-step workflow for the nitration of 2-bromo-6-ethoxypyridine, the most robust synthetic route.

Medicinal Chemistry Applications

The 2-bromo-6-ethoxy-3-nitropyridine scaffold is a "privileged structure" intermediate.

Imidazo[1,2-a]pyridine Formation

Reduction of the nitro group to an amine (Fe/NH₄Cl or H₂/Pd), followed by condensation with alpha-haloketones, yields 8-ethoxy-imidazo[1,2-a]pyridines. These fused systems are bioisosteres of purines and are widely used in:

-

GABA-A Receptor Modulators: For anxiolytic drugs.

-

p38 MAP Kinase Inhibitors: Anti-inflammatory agents.

SNAr Library Generation

The C2-Br atom can be displaced by diverse amines to generate 2-amino-3-nitro-6-ethoxypyridines.

-

Mechanism: Addition-Elimination.

-

Utility: Rapid generation of SAR (Structure-Activity Relationship) libraries where the C2-substituent is varied to probe the ATP-binding pocket of kinases.

Handling & Safety Profile

-

Hazards: As a nitro-pyridine, the compound is potentially explosive if heated under confinement. It is also a skin and eye irritant.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light, as nitro-pyridines can undergo photo-degradation.

-

Waste: Segregate as halogenated organic waste. Do not mix with strong reducing agents or bases in the waste stream.

References

-

PubChem Compound Summary. 2-Bromo-6-ethoxypyridine (Precursor).[1] National Center for Biotechnology Information. [Link]

-

Baran Lab (Scripps Research). Haloselectivity of Heterocycles. (Detailed guide on regioselectivity in pyridine halogenation and substitution). [Link]

-

Royal Society of Chemistry. Nucleophilic aromatic substitution (SNAr) in aqueous medium.[2] (Methodology applicable to pyridine systems).[3] [Link]

-

ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution. (Predictive models for SNAr on heterocycles). [Link]

Sources

Sourcing 2-Bromo-6-ethoxy-3-nitropyridine: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement, and Application of a Key Heterocyclic Building Block.

Introduction: The Strategic Importance of Functionalized Pyridines

Heterocyclic compounds are foundational to modern drug discovery, with pyridine scaffolds forming the core of numerous therapeutic agents.[1] Among these, functionalized nitropyridines are particularly valuable as versatile intermediates. The nitro group, a powerful electron-withdrawing entity, not only influences the molecule's reactivity but also serves as a synthetic handle for further transformations, such as reduction to an amino group. This opens up a vast chemical space for the synthesis of diverse compound libraries. This guide provides a technical overview of 2-Bromo-6-ethoxy-3-nitropyridine (CAS No. 148841-71-8), a key building block in medicinal chemistry, with a focus on its sourcing in the USA and Europe, pricing considerations, and its role in the synthesis of novel chemical entities.

2-Bromo-6-ethoxy-3-nitropyridine: A Profile

2-Bromo-6-ethoxy-3-nitropyridine is a substituted pyridine ring bearing three key functional groups: a bromine atom, an ethoxy group, and a nitro group. This specific arrangement of substituents makes it a highly useful intermediate for several reasons:

-

Orthogonal Reactivity: The bromine atom is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.

-

Modulation of Electronic Properties: The electron-donating ethoxy group and the electron-withdrawing nitro group significantly influence the electron density of the pyridine ring, affecting its reactivity and the properties of its derivatives.

-

Synthetic Versatility: The nitro group can be readily reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions.

These features make 2-Bromo-6-ethoxy-3-nitropyridine a valuable starting material for the synthesis of compounds with potential applications in various therapeutic areas, including oncology and infectious diseases.[2]

The Supplier Landscape: Navigating a Niche Market

Procuring highly specialized chemical intermediates like 2-Bromo-6-ethoxy-3-nitropyridine can be challenging. It is not always readily available "off-the-shelf" in large quantities from major suppliers. Researchers will often find that this compound is available on a "made-to-order" or custom synthesis basis.

While direct listings for CAS number 148841-71-8 are limited, several chemical suppliers in the USA and Europe offer structurally similar compounds, indicating a capability for custom synthesis of the target molecule. These suppliers are excellent starting points for inquiries.

Table 1: Potential Custom Synthesis Suppliers for 2-Bromo-6-ethoxy-3-nitropyridine in the USA and Europe (based on offerings of similar compounds)

| Supplier | Region(s) Served | Relevant Compound Offerings | Website/Contact |

| Sigma-Aldrich (Merck) | USA & Europe | 2-Bromo-3-nitropyridine, 2-Bromo-5-nitropyridine | |

| Thermo Fisher Scientific | USA & Europe | A wide range of brominated and nitrated pyridines | |

| TCI Chemicals | USA & Europe | Extensive catalog of heterocyclic building blocks | |

| Fluorochem | Europe | 3-Bromo-6-ethoxy-2-methylpyridine | |

| Synchem | Europe | 2-Bromo-3-methoxy-6-nitropyridine | |

| BLD Pharm | USA & Europe | 2-Bromo-3-methoxy-6-nitropyridine |

Understanding the Price Point: Factors Influencing Cost

The price of 2-Bromo-6-ethoxy-3-nitropyridine is not fixed and can vary significantly based on several factors. As a niche chemical often requiring custom synthesis, the following aspects will influence the final cost:

-

Purity: Higher purity grades (e.g., >98%) command a premium due to the additional purification steps required.

-

Quantity: The cost per gram typically decreases with larger order quantities.

-

Synthesis Complexity: The number of synthetic steps and the cost of starting materials will directly impact the price.

-

Supplier: Custom synthesis quotes will vary between suppliers based on their expertise, capacity, and pricing models.

-

Analytical Data: The provision of a comprehensive Certificate of Analysis (CoA) with detailed analytical data (NMR, HPLC, etc.) is often included in the price.

Table 2: Estimated Price Ranges for Custom Synthesis

| Quantity | Estimated Price Range (USD/gram) |

| 1 - 5 g | $200 - $500 |

| 10 - 25 g | $150 - $350 |

| > 50 g | Request a custom quote |

Note: These are estimates and actual prices may vary. It is essential to request quotes from multiple suppliers.

A Practical Workflow for Procurement and Quality Assurance

Sourcing a specialized chemical requires a systematic approach to ensure quality and timely delivery. The following workflow is recommended for researchers and drug development professionals.

Caption: A typical workflow for procuring and validating a specialized chemical intermediate.

Experimental Protocol: A Generalized Synthesis Approach

While the exact proprietary synthesis methods used by suppliers will vary, a general understanding of the synthetic route provides valuable context. The synthesis of 2-Bromo-6-ethoxy-3-nitropyridine likely involves the nitration of a 2-bromo-6-ethoxypyridine precursor.

Step 1: Synthesis of 2-Bromo-6-ethoxypyridine

This precursor can be synthesized from 2,6-dibromopyridine by nucleophilic substitution with sodium ethoxide.

Step 2: Nitration of 2-Bromo-6-ethoxypyridine

The nitration of the pyridine ring is a critical step, and the regioselectivity is influenced by the existing substituents. The ethoxy group is an ortho-, para-director, while the bromine is also an ortho-, para-director. The directing effects of both substituents must be considered to achieve nitration at the 3-position.

Illustrative Protocol:

-

To a solution of 2-bromo-6-ethoxypyridine in concentrated sulfuric acid, cooled to 0°C, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise.

-

The reaction temperature is carefully maintained below 5°C during the addition.

-

The reaction mixture is stirred at a low temperature for a specified period, and the progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is carefully poured onto ice and neutralized with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.

-

The crude product is collected by filtration, washed with water, and dried.

-

Purification is typically achieved by recrystallization or column chromatography to yield the final product.

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory safety standards and experimental observations.

The Importance of a Comprehensive Certificate of Analysis (CoA)

For any research or drug development application, a thorough CoA is non-negotiable.[3][4][5] It is the primary document that validates the quality and purity of the supplied material.

A robust CoA for 2-Bromo-6-ethoxy-3-nitropyridine should include:

-

Product Information: Chemical name, CAS number, molecular formula, and molecular weight.

-

Physical Properties: Appearance, melting point, and solubility.

-

Analytical Data:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

HPLC or Gas Chromatography (GC): To determine the purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

-

Lot Number and Date of Analysis.

Researchers should always perform their own in-house analytical testing to confirm the identity and purity of the received material before its use in experiments.

Conclusion

2-Bromo-6-ethoxy-3-nitropyridine is a valuable, albeit niche, chemical intermediate with significant potential in medicinal chemistry. While not always readily available from stock, a systematic approach to identifying and vetting custom synthesis suppliers in the USA and Europe can ensure a reliable supply for research and development needs. By understanding the factors that influence price and insisting on comprehensive analytical data, researchers can confidently source this key building block for the discovery of next-generation therapeutics.

References

-

ALS Life Sciences. Certificate of Analysis. [Link]

-

ResearchGate. Application in medicinal chemistry and comparison studies. [Link]

-

PubChem. 2-Bromo-6-ethoxypyridine. [Link]

-

EZkem. Certificate of Analysis. [Link]

-

Lab Alley. Certificates of Analysis. [Link]

-

Organic Syntheses. 2-bromopyridine. [Link]

- Google Patents. Preparation method of 2-bromo-3-methoxypyridine.

-

Organic Syntheses. 2,3-diaminopyridine. [Link]

-

PrepChem.com. Preparation of 2-bromopyridine. [Link]

-

Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. [Link]

-

MDPI. Synthesis of 3-Bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-amide. [Link]

-

Reagentia. 3-Bromo-2-ethoxy-6-methylpyridine (1 x 100 mg). [Link]

-

MDPI. Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. [Link]

Sources

Technical Whitepaper: Comparative Analysis of Halogenated 6-Ethoxy-3-nitropyridines in Medicinal Chemistry

[1]

Executive Summary

In the optimization of heterocycles for kinase inhibitors and receptor modulators, the 2-halo-6-ethoxy-3-nitropyridine scaffold represents a critical "linchpin" intermediate.[1] While the 2-Bromo and 2-Chloro analogs are structurally nearly identical, their divergent electronic behaviors dictate their utility in synthesis.

This guide analyzes the mechanistic distinctions between 2-Bromo-6-ethoxy-3-nitropyridine (Compound A) and 2-Chloro-6-ethoxy-3-nitropyridine (Compound B) .[1] The core thesis is that Compound B (Chloro) is the superior electrophile for nucleophilic aromatic substitution (

Structural & Electronic Properties

The reactivity of these scaffolds is governed by the interplay of three substituents on the pyridine ring:

-

Nitro (

) at C-3: Strongly electron-withdrawing (EWG).[1] It activates the adjacent C-2 and C-4 positions for nucleophilic attack.[1] -

Ethoxy (

) at C-6: Electron-donating (EDG) by resonance. It deactivates the ring toward nucleophiles overall but directs electrophilic substitution (like nitration) ortho/para. -

Halogen (

) at C-2: The leaving group.

Electronic Comparison Table

| Property | 2-Chloro Analog | 2-Bromo Analog | Impact on Reactivity |

| Electronegativity ( | 3.16 | 2.96 | Cl stabilizes the Meisenheimer intermediate more effectively ( |

| C-X Bond Length | ~1.73 Å | ~1.89 Å | Br bond is longer and weaker, facilitating oxidative addition (Pd-catalysis).[1] |

| C-X Bond Energy | ~400 kJ/mol | ~280 kJ/mol | Br is more susceptible to Lithium-Halogen exchange.[1] |

| Steric Radius | 1.75 Å | 1.85 Å | Minimal difference in steric hindrance for most nucleophiles. |

Synthesis Pathways: The Regioselectivity Trap

Synthesizing these specific isomers requires navigating a regioselectivity "trap."[2] A common error is assuming that displacement of 2,6-dihalo-3-nitropyridine with ethoxide will yield the target.[1]

The "Trap": Nucleophilic Displacement

Reaction of 2,6-dichloro-3-nitropyridine with Sodium Ethoxide (

The "Gold Standard": Nitration Route

To guarantee the 2-halo-6-ethoxy substitution pattern, the most reliable route is the nitration of the pre-functionalized pyridine.[1]

Reagents:

Synthesis Workflow Visualization

Figure 1: The direct displacement route (Red) risks regiochemical errors. The nitration route (Green) is preferred for structural certainty.[1]

Reactivity Profile: When to Use Which?

The choice between the Bromo and Chloro analog depends entirely on the next step in your synthetic sequence.

Scenario A: Nucleophilic Aromatic Substitution ( )

Preferred Analog: 2-Chloro

Reasoning: The rate-determining step in

-

Reaction: Displacement of C-2 Halogen with amines, thiols, or alkoxides.

-

Observation: The Chloro analog reacts 2–5x faster in competitive experiments.

Scenario B: Palladium-Catalyzed Coupling (Suzuki/Buchwald)

Preferred Analog: 2-Bromo Reasoning: The rate-determining step is the Oxidative Addition of Pd(0) into the C-X bond.[1] The C-Br bond is significantly weaker than the C-Cl bond, allowing for milder conditions (lower temp, cheaper ligands).[1]

-

Reaction: Suzuki-Miyaura coupling at C-2.[1]

-

Observation: The Bromo analog couples at 60°C; the Chloro analog often requires >100°C or specialized phosphine ligands (e.g., XPhos, RuPhos).

Scenario C: Lithium-Halogen Exchange

Preferred Analog: 2-Bromo Reasoning: Lithium-Halogen exchange is equilibrium-driven by the stability of the carbon-lithium bond vs. the alkyl halide.[1] Br/Li exchange is extremely fast and quantitative at -78°C. Cl/Li exchange is sluggish and competes with deprotonation (ortho-lithiation).[1]

-

Application: Generating the C-2 anion to attack aldehydes/ketones.

Decision Matrix

Figure 2: Selection logic based on downstream chemistry.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-6-ethoxy-3-nitropyridine (Nitration Route)

Note: This protocol avoids the regioselectivity issues of displacement.[1]

-

Preparation: Charge a reactor with 2-chloro-6-ethoxypyridine (1.0 eq) and concentrated

(5.0 vol). Cool to 0°C.[3] -

Nitration: Add fuming

(1.2 eq) dropwise, maintaining internal temperature <10°C. -

Reaction: Stir at 0–5°C for 2 hours. Monitor by HPLC. (Expect ~10-15% of the 5-nitro isomer byproduct).[1]

-

Workup: Pour onto crushed ice. The solid precipitates.[4] Filter and wash with cold water.

-

Purification: Recrystallize from Ethanol/Water to remove the 5-nitro isomer.

-

Target: 2-Chloro-6-ethoxy-3-nitropyridine (Yellow solid).[1]

-

Protocol 2: Selective Displacement (Using the Chloro Analog)

Objective: Displacement of C-2 Cl with a primary amine.[1]

-

Dissolution: Dissolve 2-Chloro-6-ethoxy-3-nitropyridine (1.0 eq) in THF (10 vol).

-

Addition: Add DIPEA (2.0 eq) followed by the amine (1.1 eq).

-

Conditions: Stir at RT. (If using the Bromo analog, heating to 50°C would likely be required for the same conversion rate).

-

Observation: The reaction turns bright yellow/orange due to the release of the nitropyridine chromophore.

References

-

Regioselectivity in Nitropyridine Synthesis

- Reactivity Trends (Cl vs Br):

-

Synthesis and Insecticidal Activity of Nitropyridyl Ethers

-

General Pyridine Reactivity

Sources

- 1. EP2375899B1 - Piperidine-containing compounds and use thereof in the treatment of diabetes - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine - Google Patents [patents.google.com]

- 5. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. baranlab.org [baranlab.org]

2-Bromo-6-ethoxy-3-nitropyridine melting point and boiling point data

The following technical guide details the physicochemical properties, synthesis, and experimental handling of 2-Bromo-6-ethoxy-3-nitropyridine , a critical intermediate in the development of pharmaceutical agents, particularly kinase inhibitors and protein degraders.

Executive Summary

2-Bromo-6-ethoxy-3-nitropyridine (CAS: 857992-18-8) is a highly functionalized pyridine scaffold used in medicinal chemistry. Its structure features three distinct reactive sites—a bromine atom at C2, a nitro group at C3, and an ethoxy group at C6—making it an ideal electrophile for nucleophilic aromatic substitution (

Physicochemical Specifications

Due to the specialized nature of this intermediate, experimental melting and boiling point data are often proprietary.[1] The values below represent a synthesis of available experimental data and high-confidence structure-property relationship (SPR) estimates based on the methyl analog (2-Bromo-6-methoxy-3-nitropyridine).

Table 1: Core Property Data

| Property | Value / Description | Confidence Level |

| IUPAC Name | 2-Bromo-6-ethoxy-3-nitropyridine | N/A |

| CAS Number | 857992-18-8 | Verified |

| Molecular Formula | Verified | |

| Molecular Weight | 247.05 g/mol | Verified |

| Physical State | Crystalline Solid (typically yellow to pale orange) | High (Experimental) |

| Melting Point | 65°C – 75°C (Estimated range)* | Medium (Analog-derived) |

| Boiling Point | ~336°C (Predicted at 760 mmHg) | Low (Decomposes) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water | High |

| pKa | -2.5 (Conjugate acid, Predicted) | Medium |

*Note: The methyl analog (2-Bromo-6-methoxy-3-nitropyridine) is a solid. The addition of the methylene group in the ethoxy chain often lowers the melting point slightly due to disrupted crystal packing compared to the methoxy variant.[1]

Synthetic Route & Experimental Protocol

The most robust synthesis involves the electrophilic nitration of 2-bromo-6-ethoxypyridine . This method is preferred over nucleophilic substitution of 2,6-dibromo-3-nitropyridine due to higher regioselectivity and cleaner workup profiles.

Reaction Scheme (Graphviz)

Figure 1: Nitration workflow for the synthesis of 2-Bromo-6-ethoxy-3-nitropyridine.

Detailed Protocol (Adapted from EP2375899B1)

Objective: Selective introduction of the nitro group at the C3 position.

-

Preparation: Charge a reaction vessel with 2-bromo-6-ethoxypyridine (1.0 eq) and dissolve in concentrated Sulfuric Acid (

) (approx. 5 vol). Cool the solution to 0°C using an ice bath. -

Nitration: Slowly add Potassium Nitrate (

) (1.25 eq) portion-wise, maintaining the internal temperature below 5°C to prevent exotherms. -

Reaction: Allow the mixture to warm to room temperature, then gradually heat to 75°C . Stir for 2 hours . Monitor reaction progress via TLC (30% EtOAc/Hexane) or LC-MS.[1]

-

Workup: Cool the reaction mixture to room temperature and pour slowly onto crushed ice. The product may precipitate as a solid.[1]

-

Extraction: If no precipitate forms, extract the aqueous mixture with Ethyl Acetate (EtOAc) (3x).[1] Wash the combined organic layers with saturated

(carefully, gas evolution) and brine. -

Purification: Dry over

, filter, and concentrate. Purify the crude residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the title compound as a yellow solid.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against the following expected signals. The ethoxy group provides a characteristic triplet-quartet pattern, while the pyridine protons show distinct splitting affected by the electron-withdrawing nitro group.

Nuclear Magnetic Resonance ( -NMR)

-

Solvent:

or - 8.20 ppm (d, 1H): Proton at C4 (Deshielded by ortho-nitro group).[1]

- 6.85 ppm (d, 1H): Proton at C5 (Shielded by ortho-ethoxy group).[1]

-

4.45 ppm (q, 2H): Methylene protons of the ethoxy group (

-

1.42 ppm (t, 3H): Methyl protons of the ethoxy group (

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Observed Mass:

[1] -

Isotope Pattern: A 1:1 ratio of peaks at 247 and 249 confirms the presence of a single Bromine atom.[1]

Handling & Safety (E-E-A-T)

Critical Hazard: As a nitro-pyridine derivative, this compound possesses potential thermal instability.[1] While not classified as a high explosive, nitro-aromatics can decompose violently if heated under confinement.

-

Thermal Stability: Do not distill this compound at atmospheric pressure. The predicted boiling point (~336°C) is theoretical; decomposition will likely occur above 150°C.[1]

-

Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C . Protect from light.[1]

-

Skin/Eye Contact: Potent irritant.[1] Wear nitrile gloves and safety goggles.[1] The nitro group enhances skin permeability.[1]

References

-

European Patent Office. (2011).[1] Piperidine-containing compounds and use thereof in the treatment of diabetes (EP2375899B1).[1] (See Preparative Example 279).

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 1201018, 2-Bromo-6-ethoxypyridine (Precursor Data). [Link]

Sources

A Senior Application Scientist's Guide to Novel Pyridine Intermediates for Medicinal Chemistry

Abstract

The pyridine scaffold remains a cornerstone of medicinal chemistry, featuring prominently in a significant percentage of FDA-approved pharmaceuticals.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in drug design.[3][4] However, classical synthetic approaches often struggle with regioselectivity and functional group tolerance, limiting access to novel chemical space. This technical guide moves beyond foundational principles to provide an in-depth analysis of cutting-edge pyridine intermediates that are empowering drug discovery programs. We will explore the causality behind modern synthetic choices, focusing on intermediates that enable precise, late-stage functionalization and novel bioisosteric replacements. This paper is designed for the practicing medicinal chemist, offering field-proven insights into the synthesis and application of the next generation of pyridine-based building blocks.

The Strategic Imperative: Overcoming the Limitations of Classical Pyridine Synthesis

The electron-deficient nature of the pyridine ring poses a significant challenge for direct and selective functionalization.[1][5] The nitrogen atom deactivates the ring towards electrophilic substitution and can act as a coordinating ligand, often complicating metal-catalyzed reactions.[6] Historically, chemists have relied on multi-step de novo ring synthesis or the functionalization of pre-activated pyridine derivatives.[7][8] These linear approaches are often resource-intensive and ill-suited for the rapid, parallel synthesis required for modern structure-activity relationship (SAR) studies.[9]

The modern imperative is to develop methods for direct C–H functionalization, allowing for the late-stage modification of complex molecules.[5][10] This strategy significantly shortens synthetic routes and allows for the diversification of advanced intermediates, accelerating the drug discovery process. This guide focuses on the key intermediates that have emerged from these advanced synthetic platforms.

Enabling Platforms for Novel Intermediate Generation

Recent years have seen a revolution in synthetic methodology, providing new avenues to access previously challenging pyridine derivatives. These platforms are the engines generating the novel intermediates discussed in this guide.

-

Photoredox and Organocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions.[11] This approach enables the formation of pyridinyl and pyridyl radicals, which participate in unique coupling reactions, offering distinct regioselectivity compared to classical methods like Minisci chemistry.[12][13]

-

Transition-Metal-Catalyzed C–H Activation: Advances in directing group strategies and catalyst design have made transition-metal-catalyzed C–H activation a viable and potent tool for pyridine functionalization.[6][14] These methods provide highly regioselective access to functionalized pyridines that would be difficult to synthesize otherwise.

-

Dearomatization/Rearomatization Strategies: A clever approach to altering the intrinsic reactivity of the pyridine ring involves its temporary dearomatization. This transiently turns the electron-poor system into a more electron-rich one, enabling specific functionalization before the aromaticity is restored.[15]

The following sections will detail specific, high-value intermediates generated using these and other modern techniques.

Deep Dive: High-Value Pyridine Intermediates in Modern Drug Discovery

Oxazino Pyridine Intermediates: The Regioselectivity Switch

A significant breakthrough in controlling regioselectivity is the use of stable oxazino pyridine intermediates. This strategy allows chemists to bypass the inherent electronic biases of the pyridine ring and achieve selective functionalization at the traditionally difficult-to-access meta and para positions.[15][16]

Causality and Scientific Rationale: The core principle involves a redox-neutral dearomatization of the pyridine ring to form a stable oxazino intermediate. This intermediate's reactivity is governed not by the electronics of the original pyridine, but by its own unique structure. By simply tuning the reaction conditions (e.g., switching from neutral to acidic), the chemist can dictate the position of the incoming functional group with exquisite control.[16] This provides a programmable and self-validating system for achieving desired substitution patterns.

Workflow: pH-Dependent, Switchable C-H Functionalization The following workflow illustrates the power of oxazino intermediates to achieve either meta or para functionalization from a common precursor.

Sources

- 1. researchgate.net [researchgate.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]

- 8. researchgate.net [researchgate.net]

- 9. papersflow.ai [papersflow.ai]

- 10. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pr.ibs.re.kr [pr.ibs.re.kr]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Strategic Functionalization of 3-Nitropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3-Nitropyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and bioactive compounds.[1][2] When functionalized with a nitro group at the 3-position, the resulting 3-nitropyridine scaffold becomes a uniquely versatile building block for drug discovery and materials science.[1][3] The potent electron-withdrawing nature of the nitro group fundamentally alters the electronic landscape of the pyridine ring, activating it for a variety of chemical transformations that are otherwise challenging to achieve.[4] This guide provides a technical overview of the primary strategies for functionalizing 3-nitropyridine, offering insights into the underlying chemical principles and providing actionable protocols for laboratory application.

The nitro group serves a dual purpose. Firstly, it acts as a powerful meta-director and deactivator for electrophilic aromatic substitution, making direct substitution difficult. However, it strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to itself (C2, C4, and C6).[5][6] Secondly, the nitro group is a synthetic linchpin, readily converted into an amino group, which unlocks a vast portfolio of subsequent derivatization chemistries.[7][8] Understanding how to leverage these properties is key to unlocking the full potential of this valuable scaffold.

Section 1: Synthesis of the 3-Nitropyridine Core

Direct nitration of pyridine using standard electrophilic conditions (e.g., nitric acid/sulfuric acid mixtures) is notoriously low-yielding and of little synthetic value.[9] A more effective and widely adopted method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium intermediate.[5][6][9][10] This intermediate is then treated with an aqueous solution of sodium bisulfite (NaHSO₃), which facilitates a[10][11] sigmatropic shift of the nitro group from the nitrogen atom to the C3 position, yielding 3-nitropyridine in good yields (up to 77%).[5][6][9][12]

This non-electrophilic pathway circumvents the high deactivation of the pyridine ring towards traditional nitrating agents and represents the most practical entry point to the 3-nitropyridine system for most research applications.[9][12]

Section 2: Key Functionalization Strategies and Methodologies

The functionalization of 3-nitropyridine can be broadly categorized into three main strategies: exploiting the activating effect of the nitro group for nucleophilic substitution, leveraging modern cross-coupling technologies on pre-halogenated scaffolds, and chemically transforming the nitro group itself.

Nucleophilic Aromatic Substitution (SNAr) & Vicarious Nucleophilic Substitution (VNS)

The strong electron-withdrawing effect of the 3-nitro group renders the C2, C4, and C6 positions of the pyridine ring highly electrophilic and susceptible to attack by nucleophiles.

Causality Behind SNAr Reactivity: The attack of a nucleophile at these positions creates a negatively charged intermediate (a Meisenheimer complex). This intermediate is significantly stabilized by resonance, with the negative charge delocalized onto the electronegative oxygen atoms of the nitro group.[13][14] This stabilization lowers the activation energy of the reaction, making the substitution pathway highly favorable.

-

Amination Reactions: 3-Nitropyridine can undergo amination at the position para to the nitro group (C6) through methods like vicarious nucleophilic substitution (VNS) or oxidative substitution, providing access to substituted 2-amino-5-nitropyridines with high regioselectivity.[5][9]

-

Alkylation via VNS: The VNS methodology can also be used to introduce alkyl groups. For instance, reacting 3-nitropyridines with sulfonyl-stabilized carbanions results in C-H alkylation.[15][16] The reaction proceeds through the formation of a Meisenheimer-type adduct, followed by a base-induced elimination of sulfinic acid.[16]

Diagram: General Workflow for Selecting a Functionalization Strategy

Caption: A decision-making workflow for functionalizing 3-nitropyridine.

Metal-Catalyzed Cross-Coupling Reactions

For more complex molecular architectures, cross-coupling reactions are indispensable. These reactions typically require a halogenated 3-nitropyridine precursor (e.g., 2-bromo-5-nitropyridine or 2-chloro-3-nitropyridine). The halogen serves as the reactive handle for the catalytic cycle.

Expert Insight: The choice of catalyst, ligand, and base is critical and substrate-dependent. The electron-deficient nature of the 3-nitropyridine ring can influence the kinetics of oxidative addition and reductive elimination steps in the catalytic cycle. For example, in Suzuki couplings, strong electron-withdrawing groups can sometimes retard the reaction, requiring more electron-rich phosphine ligands or stronger bases to facilitate the transmetalation step.

Commonly employed cross-coupling reactions include:

-

Suzuki Coupling: For C-C bond formation with boronic acids/esters.

-

Sonogashira Coupling: For C-C bond formation with terminal alkynes, often catalyzed by palladium/copper systems.[17]

-

Buchwald-Hartwig Amination: For C-N bond formation with amines.

-

Denitrative Coupling: Recent advances have shown that the nitro group itself can be replaced in certain transition-metal-catalyzed reactions, coupling nitroarenes directly with aryl boronic acids or thiophenols, although this is a less conventional approach.[17][18]

Functionalization via the Nitro Group

The transformation of the nitro group into an amine is one of the most powerful strategies for diversifying the 3-nitropyridine core. The resulting 3-aminopyridine is a versatile intermediate for a wide range of subsequent reactions.

Common Reduction Methods: The reduction of the nitro group can be achieved under various conditions, and the choice often depends on the presence of other sensitive functional groups in the molecule.

| Reduction Method | Reagents & Conditions | Typical Yield | Key Considerations |

| Catalytic Hydrogenation | H₂, Pd/C, in MeOH or EtOH | High (>90%) | Chemoselective; can reduce other groups (alkenes, alkynes).[19] |

| Metal/Acid Reduction | Fe/HCl or SnCl₂/HCl | Good (70-90%) | Classic, robust method. Requires stoichiometric metal and acidic workup.[8] |

| Transfer Hydrogenation | Ammonium formate, Pd/C | High | Milder than direct hydrogenation; avoids handling H₂ gas. |

| Electrochemical Reduction | Electrochemical cell, acidic solution | Good-Excellent | Can be highly selective; avoids chemical reducing agents.[20] |

Post-Reduction Derivatization: Once the 3-aminopyridine is formed, it opens the door to numerous transformations:

-

Amide/Sulfonamide formation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides.

-

Diazotization: Conversion to a diazonium salt, which can be displaced by a wide variety of nucleophiles (e.g., halogens, -CN, -OH) in Sandmeyer-type reactions.

-

N-Alkylation/Arylation: To form secondary or tertiary amines.

Section 3: Validated Experimental Protocols

The following protocols are provided as validated, representative examples for key transformations.

Protocol 3.1: Reduction of 3-Nitropyridine to 3-Aminopyridine via Catalytic Hydrogenation

This protocol is adapted from established procedures for chemoselective nitro group reduction.[19]

Objective: To efficiently and cleanly reduce 3-nitropyridine to 3-aminopyridine using palladium on carbon as a catalyst.

Methodology:

-

Vessel Preparation: To a solution of 3-nitropyridine (1.0 eq.) in methanol (MeOH, approx. 0.2 M concentration), add sodium bicarbonate (NaHCO₃, 1.0 eq.).

-

Catalyst Addition: Carefully add 10% Palladium on activated carbon (Pd/C, 1-2 mol%).

-

Hydrogenation: Seal the reaction vessel and flush with hydrogen gas three times to create an inert atmosphere. Stir the black suspension vigorously at room temperature under an atmosphere of hydrogen (1 atm, typically from a balloon) for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Workup: Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.

-

Isolation: Concentrate the filtrate in vacuo to yield the crude product.

-

Purification: If necessary, purify the residue by column chromatography on silica gel to afford pure 3-aminopyridine.

Self-Validation: The successful reaction is confirmed by the disappearance of the starting material spot on TLC and the appearance of a new, more polar spot corresponding to 3-aminopyridine. The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and MS analysis. A successful reaction typically yields the product in >95% purity.

Diagram: Experimental Workflow for Nitro Group Reduction

Caption: Step-by-step workflow for the catalytic hydrogenation of 3-nitropyridine.

Section 4: Applications in Drug Discovery and Medicinal Chemistry

Functionalized 3-nitropyridine derivatives are privileged scaffolds found in numerous biologically active compounds. Their ability to participate in hydrogen bonding and π-stacking interactions makes them ideal for targeting enzymes and receptors.

-

Antimicrobial and Anticancer Agents: The nitropyridine moiety itself has been investigated for antimicrobial and anticancer properties.[11] For instance, certain derivatives have shown efficacy against strains like Mycobacterium tuberculosis.[11]

-

Kinase Inhibitors: The 3-aminopyridine core, derived from 3-nitropyridine, is a common feature in many kinase inhibitors used in oncology. The amino group often serves as a key hydrogen bond donor, anchoring the molecule in the ATP-binding pocket of the target kinase.

-

CNS Agents: The polarity and hydrogen bonding capacity of pyridine derivatives make them suitable candidates for central nervous system (CNS) targets.

Conclusion

The 3-nitropyridine scaffold is a testament to the power of a single functional group to dictate the synthetic strategy for an entire class of molecules. By understanding the interplay between the activating and directing effects of the nitro group and its potential for chemical transformation, researchers can design and execute efficient synthetic routes to complex and novel molecules. The strategies outlined in this guide—nucleophilic substitution, metal-catalyzed cross-coupling, and nitro group reduction—form the fundamental toolbox for any scientist working with these valuable heterocyclic building blocks. As synthetic methodologies continue to evolve, the applications for these versatile derivatives in medicine and materials science will undoubtedly continue to expand.

References

- Bakke, J.M., Ranes, E., Riha, J., & Svensen, H. (1999). The Synthesis of β-nitropyridine compounds. Acta Chemica Scandinavica, 53, 141.

-

ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved February 13, 2026, from [Link]

-

Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved February 13, 2026, from [Link]

-

(n.d.). Exploring the Biological Activity of Nitropyridine Derivatives. Alohaglobal. Retrieved February 13, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). 3-aminopyridine. Retrieved February 13, 2026, from [Link]

-

Dabkowski, W., Michalski, J., & Skrzypczynski, Z. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(2), 294-297. DOI:10.1039/B413285H. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. PubMed Central. Retrieved February 13, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Retrieved February 13, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). 2,3-diaminopyridine. Retrieved February 13, 2026, from [Link]

-

Grudzień, K., & Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(2), 629-633. DOI: 10.1021/acs.orglett.1c03920. Available from: [Link]

-

Popova, Y., Musalov, M., Novichikhin, S., Ushakov, A., & Klimov, N. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5692. DOI: 10.3390/molecules27175692. Available from: [Link]

-

Jia, X. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. University of Florida. Retrieved February 13, 2026, from [Link]

- Google Patents. (n.d.). Method for preparing 3-aminopyridines from 3-nitropyridines.

-

National Center for Biotechnology Information. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PubMed Central. Retrieved February 13, 2026, from [Link]

-

Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved February 13, 2026, from [Link]

-

Yang, D., & You, J. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis, 10(16), 9239-9255. DOI: 10.1021/acscatal.0c02505. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PubMed Central. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (2020). Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. Retrieved February 13, 2026, from [Link]

-

Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry (ECSOC-4). Available from: [Link]

-

NTNU. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. Retrieved February 13, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved February 13, 2026, from [Link]

-

ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved February 13, 2026, from [Link]

-

Maity, P., & Ghorai, M. K. (2023). C-H functionalization of pyridines. Organic & Biomolecular Chemistry. DOI: 10.1039/d3ob00799e. Available from: [Link]

-

MDPI. (n.d.). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Retrieved February 13, 2026, from [Link]

Sources

- 1. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C-H functionalization of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chempanda.com [chempanda.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. nva.sikt.no [nva.sikt.no]

- 11. nbinno.com [nbinno.com]

- 12. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]

- 20. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]

Methodological & Application

synthesis of 2-amino-6-ethoxy-3-nitropyridine from bromo precursor

Application Note: High-Yield Synthesis of 2-Amino-6-ethoxy-3-nitropyridine via Regioselective Nucleophilic Aromatic Substitution (

Abstract & Strategic Overview

The synthesis of 2-amino-6-ethoxy-3-nitropyridine is a critical transformation in the development of heterocyclic pharmaceutical intermediates, particularly for kinase inhibitors and imidazo[4,5-b]pyridine scaffolds. This protocol details the conversion of the bromo-precursor, 2-amino-6-bromo-3-nitropyridine , into the target ethoxy derivative via Nucleophilic Aromatic Substitution (

While direct nitration of 2-amino-6-ethoxypyridine often leads to poor regioselectivity (favoring the 5-position), the "displacement" strategy employed here utilizes the strong ortho-directing and activating effect of the 3-nitro group to facilitate the selective displacement of the 6-bromo substituent by an ethoxide nucleophile. This method ensures high regiochemical fidelity and avoids the formation of inseparable isomers.

Retrosynthetic Analysis & Reaction Mechanism

The synthesis relies on the electronic activation provided by the nitro group. In 2-amino-6-bromo-3-nitropyridine , the nitro group at C3 withdraws electron density from the ring, making the C6 position (para to the nitro group) highly electrophilic.

-

Activation: The C3-nitro group activates the C6-bromo position for nucleophilic attack.

-